molecular formula C19H21N5O2 B6461873 2-tert-butyl-N-(3-acetamidophenyl)imidazo[1,2-b]pyridazine-6-carboxamide CAS No. 2549054-53-5

2-tert-butyl-N-(3-acetamidophenyl)imidazo[1,2-b]pyridazine-6-carboxamide

Cat. No.: B6461873
CAS No.: 2549054-53-5
M. Wt: 351.4 g/mol
InChI Key: GDDXRLCVNVSXHE-UHFFFAOYSA-N
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Description

2-tert-butyl-N-(3-acetamidophenyl)imidazo[1,2-b]pyridazine-6-carboxamide is a complex organic compound that belongs to the class of imidazo[1,2-b]pyridazines This compound is characterized by the presence of a tert-butyl group, an acetamidophenyl group, and a carboxamide group attached to the imidazo[1,2-b]pyridazine core

Preparation Methods

The synthesis of 2-tert-butyl-N-(3-acetamidophenyl)imidazo[1,2-b]pyridazine-6-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the imidazo[1,2-b]pyridazine core: This can be achieved through cyclization reactions involving appropriate precursors such as hydrazines and pyridazines.

    Introduction of the tert-butyl group: This step often involves alkylation reactions using tert-butyl halides under basic conditions.

    Attachment of the acetamidophenyl group: This can be done through acylation reactions using acetic anhydride or acetyl chloride in the presence of a base.

    Formation of the carboxamide group: This step typically involves the reaction of the intermediate compound with an amine or ammonia under suitable conditions.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

2-tert-butyl-N-(3-acetamidophenyl)imidazo[1,2-b]pyridazine-6-carboxamide can undergo various chemical reactions, including:

Scientific Research Applications

2-tert-butyl-N-(3-acetamidophenyl)imidazo[1,2-b]pyridazine-6-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-tert-butyl-N-(3-acetamidophenyl)imidazo[1,2-b]pyridazine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

Similar compounds to 2-tert-butyl-N-(3-acetamidophenyl)imidazo[1,2-b]pyridazine-6-carboxamide include other imidazo[1,2-b]pyridazine derivatives with different substituents. These compounds share a common core structure but differ in their functional groups, which can lead to variations in their chemical and biological properties. Some examples include:

    2-tert-butyl-N-(3-aminophenyl)imidazo[1,2-b]pyridazine-6-carboxamide: Similar structure but with an amino group instead of an acetamido group.

    2-tert-butyl-N-(3-methylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide: Similar structure but with a methyl group instead of an acetamido group.

    2-tert-butyl-N-(3-hydroxyphenyl)imidazo[1,2-b]pyridazine-6-carboxamide: Similar structure but with a hydroxy group instead of an acetamido group.

Properties

IUPAC Name

N-(3-acetamidophenyl)-2-tert-butylimidazo[1,2-b]pyridazine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2/c1-12(25)20-13-6-5-7-14(10-13)21-18(26)15-8-9-17-22-16(19(2,3)4)11-24(17)23-15/h5-11H,1-4H3,(H,20,25)(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDDXRLCVNVSXHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)C2=NN3C=C(N=C3C=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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